Product packaging for Benzeneacetaldehyde, 2,4-dimethyl-(Cat. No.:CAS No. 68083-55-6)

Benzeneacetaldehyde, 2,4-dimethyl-

Cat. No.: B3055957
CAS No.: 68083-55-6
M. Wt: 148.2 g/mol
InChI Key: OVRAXHLRVJRNPG-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzaldehyde, also known as Benzeneacetaldehyde, 2,4-dimethyl-, is a colorless to pale yellow liquid with an aromatic odor and the molecular formula C9H10O . It has a boiling point of 215-216 °C, a specific gravity of 1.016 at 20°C, and is soluble in common organic solvents such as ethanol, ether, and toluene, though it is insoluble in water . This compound serves as a versatile chemical building block (synthon) in organic synthesis and is widely used in the development and manufacturing of flavor and fragrance agents, where it imparts floral, green, sweet, and woody nuances . Its applications extend to the synthesis of medicals, agro-chemicals, pigments, and resin additives . Researchers value 2,4-Dimethylbenzaldehyde for its role as a precursor in complex molecular assemblies and heterocyclic compound synthesis. Appropriate safety precautions must be observed during handling; it is essential to avoid contact with eyes, skin, and clothing and to avoid breathing its vapor . This chemical is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B3055957 Benzeneacetaldehyde, 2,4-dimethyl- CAS No. 68083-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dimethylphenyl)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C10H12O/c1-8-3-4-10(5-6-11)9(2)7-8/h3-4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OVRAXHLRVJRNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3071064
Record name Benzeneacetaldehyde, 2,4-dimethyl-
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Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68083-55-6
Record name 2,4-Dimethylbenzeneacetaldehyde
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Record name Benzeneacetaldehyde, 2,4-dimethyl-
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Record name Benzeneacetaldehyde, 2,4-dimethyl-
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Record name Benzeneacetaldehyde, 2,4-dimethyl-
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Record name 2,4-dimethylphenylacetaldehyde
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Advanced Synthetic Methodologies for Benzeneacetaldehyde, 2,4 Dimethyl

Established Synthetic Pathways and Their Mechanistic Underpinnings

Conventional Multistep Reaction Sequences

The synthesis of Benzeneacetaldehyde, 2,4-dimethyl-, often begins with precursors such as m-xylene (B151644) or 2,4-dimethylbenzaldehyde (B100707). These conventional methods typically involve the construction of the two-carbon aldehyde side chain onto the pre-existing aromatic ring through a series of well-established organic reactions.

One common strategy is the homologation of 2,4-dimethylbenzaldehyde, which involves adding a single carbon to the aldehyde group. The Darzens glycidic ester condensation is a classic method for this transformation. organic-chemistry.orgwikipedia.org In this reaction, 2,4-dimethylbenzaldehyde reacts with an α-haloester, such as ethyl chloroacetate, in the presence of a base (e.g., sodium ethoxide) to form an α,β-epoxy ester (a glycidic ester). organic-chemistry.org Subsequent saponification of the ester followed by decarboxylation of the resulting glycidic acid yields the desired Benzeneacetaldehyde, 2,4-dimethyl-. wikipedia.org The mechanism involves the formation of a carbanion from the α-haloester, which nucleophilically attacks the carbonyl carbon of the benzaldehyde (B42025). An intramolecular SN2 reaction then forms the epoxide ring. wikipedia.org

Another approach involves the Wittig reaction . wikipedia.orgorganic-chemistry.orgmnstate.edu 2,4-Dimethylbenzaldehyde can be reacted with a methoxymethyl-substituted phosphonium (B103445) ylide (e.g., methoxymethyltriphenylphosphonium chloride) and a strong base. youtube.com This forms a vinyl ether, which is subsequently hydrolyzed under acidic conditions to yield the target aldehyde. youtube.com

Alternatively, synthesis can start from 2,4-dimethylbenzyl chloride . nih.gov The Sommelet reaction provides a direct conversion of a benzyl (B1604629) halide to an aldehyde using hexamine and water. wikipedia.orgsciencemadness.orgyoutube.com The benzyl chloride first alkylates hexamine to form a quaternary ammonium (B1175870) salt. This salt is then hydrolyzed, and a series of rearrangements leads to the formation of the aldehyde. wikipedia.orgyoutube.com Another method starting from the benzyl halide is the Kröhnke aldehyde synthesis , which involves reaction with pyridine-N-oxide followed by treatment with p-nitrosodimethylaniline and subsequent hydrolysis.

The oxidation of the corresponding alcohol, 2-(2,4-dimethylphenyl)ethanol (B1606616) , is also a viable route. This alcohol can be prepared from 2,4-dimethylbenzyl magnesium chloride and ethylene (B1197577) oxide. The subsequent oxidation to the aldehyde can be achieved using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) to prevent over-oxidation to the carboxylic acid.

Reaction Starting Material Key Reagents Intermediate Ref.
Darzens Condensation2,4-DimethylbenzaldehydeEthyl chloroacetate, NaOEtα,β-Epoxy ester organic-chemistry.org
Wittig Reaction2,4-Dimethylbenzaldehyde(CH₃OCH₂)PPh₃Cl, BaseVinyl ether youtube.com
Sommelet Reaction2,4-Dimethylbenzyl chlorideHexamine, H₂OQuaternary ammonium salt wikipedia.orgsciencemadness.org
Oxidation2-(2,4-dimethylphenyl)ethanolPyridinium chlorochromate (PCC)-

Historical Catalytic Approaches in Aldehyde Synthesis

Several historical, name-brand catalytic reactions have been fundamental in the synthesis of aromatic aldehydes. Their application to the synthesis of 2,4-dimethylbenzaldehyde, a key precursor to the target molecule, is crucial.

The Gattermann-Koch reaction allows for the direct formylation of aromatic compounds. thermofisher.comslideshare.net By treating m-xylene with carbon monoxide (CO) and hydrogen chloride (HCl) under pressure, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) and a co-catalyst such as cuprous chloride (CuCl), a formyl group can be introduced. slideshare.netvaia.combyjus.com The electrophile is believed to be the formyl cation, [HCO]⁺. wikipedia.org The two methyl groups on m-xylene are ortho- and para-directing, and while a mixture of isomers (2,4- and 2,6-dimethylbenzaldehyde) is possible, the 2,4-isomer is typically the major product due to steric hindrance at the 2,6-positions. However, this reaction is not applicable to phenol (B47542) or phenol ether substrates. byjus.comwikipedia.org

The Vilsmeier-Haack reaction is another method for formylating electron-rich aromatic rings. chemistrysteps.comorganic-chemistry.orgyoutube.comthieme-connect.de It employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, a chloroiminium ion. chemistrysteps.comorganic-chemistry.org This reagent is a weaker electrophile than that in the Gattermann-Koch reaction, making this method suitable for highly activated aromatic rings. chemistrysteps.com When applied to m-xylene, which is sufficiently electron-rich due to the two methyl groups, it can yield 2,4-dimethylbenzaldehyde after hydrolysis of the intermediate iminium salt. youtube.com

Hydroformylation , also known as the oxo process, can be applied to 2,4-dimethylstyrene (B1330402). This reaction involves the addition of a formyl group and a hydrogen atom across the double bond of the alkene using a mixture of carbon monoxide and hydrogen gas, typically with a transition metal catalyst such as rhodium or cobalt complexes. redalyc.org A significant challenge in the hydroformylation of styrene (B11656) derivatives is controlling the regioselectivity, as it can produce both the branched (α-aryl) and linear (β-aryl) aldehydes. redalyc.org Achieving high selectivity for the desired branched aldehyde, which upon rearrangement would lead to a phenylacetaldehyde (B1677652) structure, often requires careful selection of ligands and reaction conditions.

Reaction Substrate Catalyst/Reagents Product Ref.
Gattermann-Kochm-XyleneCO, HCl, AlCl₃/CuCl2,4-Dimethylbenzaldehyde thermofisher.comwikipedia.org
Vilsmeier-Haackm-XylenePOCl₃, DMF2,4-Dimethylbenzaldehyde chemistrysteps.comorganic-chemistry.org
Hydroformylation2,4-DimethylstyreneCO, H₂, Rh/Co catalystBranched/Linear Aldehydes redalyc.org

Emerging Synthetic Strategies and Innovations

Development of Novel Catalytic Systems for Carbon-Carbon Bond Formation

Modern synthetic chemistry has seen the advent of powerful catalytic systems for the formation of carbon-carbon bonds, offering more direct and efficient routes to complex molecules. For the synthesis of Benzeneacetaldehyde, 2,4-dimethyl-, these methods can forge the bond between the 2,4-dimethylphenyl ring and the acetaldehyde (B116499) moiety with high precision.

Palladium-catalyzed cross-coupling reactions are at the forefront of these innovations. One such strategy is the α-arylation of carbonyl compounds . This involves the reaction of an enolate (or an enolate equivalent) of acetaldehyde with an aryl halide, such as 2,4-dimethylbromobenzene. The development of specialized phosphine (B1218219) ligands has been instrumental in the success of these reactions, allowing for the coupling of a wide range of substrates under relatively mild conditions. Pd(II)-catalyzed α-C(sp³)-H arylation with arylboronic acids has also been developed, representing a direct functionalization approach. nih.gov

Another emerging area is the copper hydride (CuH) catalyzed formal hydroformylation of vinyl arenes. nih.gov This method can provide highly enantioenriched α-aryl acetal (B89532) products from vinyl arene substrates. The acetal products can then be converted to the corresponding aldehydes, offering a route to chiral analogues of Benzeneacetaldehyde, 2,4-dimethyl-. nih.gov

Application of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. sigmaaldrich.com

For the synthesis of aldehydes, this includes:

Use of Renewable Feedstocks : Lignin, a component of biomass, can be catalytically depolymerized and subsequently oxidized to produce aromatic aldehydes, offering a sustainable alternative to petroleum-based starting materials. rsc.org Chemo-enzymatic cascades starting from renewable phenylpropenes like eugenol (B1671780) are also being developed. rsc.org

Catalysis over Stoichiometric Reagents : The use of catalytic methods, such as the historical approaches mentioned above and modern cross-coupling reactions, is inherently greener than stoichiometric reactions as it reduces waste. sigmaaldrich.comnih.gov

Safer Solvents and Reaction Conditions : The development of reactions that can be performed in water or other environmentally benign solvents, or even under solvent-free conditions (mechanochemistry), is a key goal. mdpi.comresearchgate.net Conducting reactions at ambient temperature and pressure also minimizes energy consumption. sigmaaldrich.com

Biocatalysis : The use of enzymes as catalysts offers high selectivity under mild conditions. For instance, the oxidation of 2-(2,4-dimethylphenyl)ethanol to Benzeneacetaldehyde, 2,4-dimethyl- can be achieved using alcohol dehydrogenases (ADHs) or oxidases. mdpi.comfrontiersin.orgnih.gov These enzymatic methods can avoid the use of heavy-metal-based oxidizing agents. mdpi.com Chemo-enzymatic one-pot cascades, combining metal-catalyzed steps with enzymatic transformations, are powerful green strategies for producing valuable aldehydes. rsc.org

Green Chemistry Principle Application in Aldehyde Synthesis Example Ref.
Use of Renewable FeedstocksDeriving aromatic aldehydes from biomass.Catalytic fractionation and ozonolysis of lignin. rsc.org
CatalysisReplacing stoichiometric reagents with catalysts.Palladium-catalyzed cross-coupling reactions. sigmaaldrich.com
Safer SolventsUsing water as a reaction medium.Darzens condensation in an aqueous suspension.
BiocatalysisEmploying enzymes for selective transformations.Alcohol dehydrogenase (ADH) for alcohol oxidation. mdpi.comfrontiersin.org

Chemo-, Regio-, and Stereoselective Synthesis Methods for Analogues

The synthesis of analogues of Benzeneacetaldehyde, 2,4-dimethyl- often requires precise control over the placement of functional groups (regioselectivity) and their spatial arrangement (stereoselectivity).

Regioselectivity is critical when starting with a substituted benzene (B151609) ring. For instance, in the formylation of m-xylene via electrophilic aromatic substitution (Gattermann-Koch or Vilsmeier-Haack), the directing effects of the two methyl groups favor substitution at the C4 position (para to one methyl and ortho to the other), leading predominantly to the desired 2,4-dimethylbenzaldehyde precursor. chemistrysteps.com Controlling regioselectivity in further functionalization of the 2,4-dimethylphenyl ring would allow for the synthesis of a variety of analogues.

Stereoselectivity becomes important when creating chiral analogues, which can have distinct properties, particularly in fragrance and pharmacology. Asymmetric synthesis can be introduced at several stages. For example:

Asymmetric Darzens Reaction : Using a chiral phase-transfer catalyst can induce enantioselectivity in the formation of the glycidic ester intermediate, leading to an enantioenriched final aldehyde. organic-chemistry.org

Asymmetric Hydroformylation : The use of chiral ligands on the metal catalyst in the hydroformylation of 2,4-dimethylstyrene can favor the formation of one enantiomer of the branched aldehyde product.

Enzymatic Kinetic Resolution : Enzymes can be used to selectively react with one enantiomer of a racemic mixture. For example, an enantioselective oxidase could oxidize one enantiomer of racemic 2-(2,4-dimethylphenyl)ethanol, leaving the other enantiomer unreacted and in high enantiomeric purity. frontiersin.orgresearchgate.net This remaining chiral alcohol can then be oxidized to the chiral aldehyde using a non-selective method.

These advanced methods provide chemists with the tools to not only synthesize Benzeneacetaldehyde, 2,4-dimethyl- efficiently but also to create a diverse library of related molecules with tailored properties. thieme-connect.com

Strategies for Enhancing Synthetic Efficiency and Yield

The efficient synthesis of Benzeneacetaldehyde, 2,4-dimethyl-, a valuable compound in various chemical sectors, is contingent on the selection of an appropriate synthetic route and the optimization of reaction conditions. Key strategies for enhancing synthetic efficiency and yield focus on factors such as catalyst selection, reaction control to minimize by-product formation, and the use of modern synthetic methods that offer high atom economy and procedural simplicity. Several logical and established synthetic pathways can be employed, each with specific parameters that can be fine-tuned to maximize output. These include the controlled oxidation of 2-(2,4-dimethylphenyl)ethanol, the Darzens glycidic ester condensation starting from 2,4-dimethylbenzaldehyde, and the hydroformylation of 2,4-dimethylstyrene.

Catalytic Dehydrogenation and Oxidation of 2-(2,4-dimethylphenyl)ethanol

A primary route to Benzeneacetaldehyde, 2,4-dimethyl- is the transformation of its corresponding alcohol, 2-(2,4-dimethylphenyl)ethanol. This can be achieved through either catalytic dehydrogenation or selective oxidation. The key to high yield in this approach is preventing the over-oxidation of the target aldehyde to the less desirable 2,4-dimethylphenylacetic acid.

Catalytic dehydrogenation offers a green chemistry approach, producing hydrogen gas as the only by-product. rsc.org The efficiency of this endothermic process is highly dependent on the catalyst and reaction temperature. researchgate.net Heterogeneous catalysts, particularly those based on copper (Cu) and noble metals (e.g., Pd, Ag), are often employed. rsc.orgjseejournal.com For copper-based catalysts, the dispersion of the metal on a support material like silica (B1680970) (SiO₂) is crucial for maximizing the active surface area and, consequently, the catalytic activity. researchgate.net Bimetallic catalysts, such as Cu-Ag/SiO₂, have demonstrated superior performance compared to their monometallic counterparts, exhibiting higher conversion and yield due to synergistic effects between the metals. jseejournal.com

Selective oxidation provides an alternative pathway. The choice of oxidizing agent is critical for achieving high yields of the aldehyde. Strong, non-selective oxidants like potassium permanganate (B83412) or chromic acid often lead to the formation of carboxylic acids. Therefore, milder and more selective reagents are preferred. Methodologies like the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, or the use of pyridinium chlorochromate (PCC), are effective for converting primary alcohols to aldehydes with minimal over-oxidation. youtube.com More recent, environmentally benign methods include the use of heterogeneous catalysts that can be easily recovered and reused. researchgate.net

Table 1: Comparison of Catalytic Methods for Alcohol to Aldehyde Conversion Note: Data is representative of conversions of similar substituted phenylethanols and serves as a model for the synthesis of Benzeneacetaldehyde, 2,4-dimethyl-.

MethodCatalyst/ReagentSolventTemperature (°C)Typical Yield (%)Key Advantage
Catalytic Dehydrogenation5 wt.% Cu/SiO₂Gas Phase300-400~39 (Acetaldehyde)Green by-product (H₂)
Catalytic Dehydrogenation10 wt.% Cu-Ag/SiO₂Gas Phase400~42 (Acetaldehyde)Higher yield via bimetallic system
PCC OxidationPyridinium ChlorochromateDichloromethane (CH₂Cl₂)Room Temp>85High selectivity, mild conditions
Swern OxidationDMSO, (COCl)₂, Et₃NDichloromethane (CH₂Cl₂)-78 to Room Temp>90Excellent yield, avoids heavy metals
Ball-Milling OxidationNaNO₃ / P₂O₅Solvent-freeAmbient~92 (for 4-methyl derivative)Environmentally clean, high efficiency

Darzens Glycidic Ester Condensation

The Darzens condensation is a classic method for carbon-carbon bond formation and can be adapted for the synthesis of Benzeneacetaldehyde, 2,4-dimethyl-, representing a homologation (one-carbon chain extension) of 2,4-dimethylbenzaldehyde. wikipedia.org The reaction involves the condensation of the aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). organic-chemistry.orgmychemblog.com Subsequent saponification (hydrolysis) of the ester followed by decarboxylation of the resulting glycidic acid yields the target aldehyde with one additional carbon in the chain. organic-chemistry.org

To enhance the efficiency and yield of this multi-step sequence, several factors must be optimized.

Base Selection: The choice of base is crucial for the initial deprotonation of the α-haloester. Strong, non-nucleophilic bases such as potassium tert-butoxide or sodium amide are highly effective. mychemblog.com The base must be strong enough to generate the carbanion but should not readily react with the starting aldehyde or ester.

Reaction Conditions: The reaction is typically run at low temperatures to control the exotherm and improve the diastereoselectivity of the epoxide formation.

Phase-Transfer Catalysis: For reactions involving immiscible reactants or solid bases, the use of a phase-transfer catalyst (PTC) like triethylbenzylammonium chloride can significantly improve reaction rates and yields by facilitating the transport of the anionic species between phases. researchgate.net This approach can also allow for milder reaction conditions and the use of less hazardous solvents, such as water. researchgate.net

Table 2: Illustrative Conditions for the Darzens Condensation Note: This data is based on general procedures for Darzens reactions with aromatic aldehydes.

Aldehydeα-HaloesterBaseCatalystSolventYield of Glycidic Ester (%)
Aromatic AldehydeEthyl ChloroacetatePotassium tert-butoxideNoneTHFGood to Excellent
Aromatic AldehydePhenacyl ChlorideNaOHTriethylbenzylammonium Chloride (PTC)Water~95
PiperonalMethyl 4-bromocrotonateLDANoneTHFGood
Anisaldehyde(-)-trans-2-phenylcyclohexyl chloroacetateNaHNoneTHFHigh

Hydroformylation of 2,4-Dimethylstyrene

Hydroformylation, or the "oxo process," presents a highly atom-economical route to aldehydes. This reaction involves the addition of a formyl group (–CHO) and a hydrogen atom across the double bond of an alkene in the presence of a transition metal catalyst. redalyc.org Starting from the readily available 2,4-dimethylstyrene, hydroformylation can theoretically produce two isomeric aldehydes: the desired Benzeneacetaldehyde, 2,4-dimethyl- (the branched product) and 3-(2,4-dimethylphenyl)propanal (B1627630) (the linear product).

The key to high yield and efficiency in this synthesis is controlling the regioselectivity to favor the formation of the branched aldehyde.

Catalyst System: The choice of metal catalyst and its associated ligands is the most critical factor. Rhodium and ruthenium complexes are commonly used. redalyc.org

Ligand Design: Bulky phosphine ligands are often employed to influence the steric environment around the metal center, thereby directing the regioselectivity. For styrenic substrates, specific ligand systems can be tuned to favor the branched product, which is typically more challenging to obtain than the linear isomer.

Reaction Parameters: The pressure of the synthesis gas (a mixture of carbon monoxide and hydrogen, CO/H₂) and the reaction temperature significantly impact both the rate of reaction and the selectivity. Optimizing these parameters is essential for maximizing the yield of the desired branched aldehyde while minimizing side reactions like hydrogenation of the alkene or isomerization.

Table 3: Factors Influencing Regioselectivity in Olefin Hydroformylation Note: This table outlines general principles applicable to the hydroformylation of 2,4-dimethylstyrene.

ParameterConditionEffect on Efficiency and Yield
CatalystRhodium-basedHigh activity at low pressure/temperature.
CatalystRuthenium-basedGood activity, often used in biphasic systems. redalyc.org
LigandsBulky Phosphines (e.g., triphenylphosphine)Increases linear:branched ratio in simple alkenes; specific design needed for styrenes.
CO/H₂ PressureHigh CO partial pressureGenerally favors linear aldehyde formation and suppresses isomerization.
TemperatureIncreased TemperatureIncreases reaction rate but may decrease selectivity.

Elucidation of Reaction Mechanisms and Advanced Reactivity of Benzeneacetaldehyde, 2,4 Dimethyl

Mechanistic Investigations of Aldehyde Group Transformations

The reactivity of Benzeneacetaldehyde, 2,4-dimethyl-, a benzaldehyde (B42025) derivative with methyl groups at the 2 and 4 positions of the benzene (B151609) ring, is significantly influenced by its aldehyde functional group. ontosight.ai This group is a primary site for various chemical transformations, including condensation reactions, reductions, and nucleophilic additions.

Condensation Reactions and Their Kinetics

The aldehyde group of Benzeneacetaldehyde, 2,4-dimethyl- readily participates in condensation reactions, such as the aldol (B89426) condensation. ontosight.ai In these reactions, the aldehyde acts as both an electrophile and, after deprotonation, a nucleophile. The kinetics of these reactions are influenced by several factors, including the catalyst used, temperature, and the concentration of reactants.

Under acidic conditions, the aldol condensation of aldehydes proceeds through a mechanism where the carbonyl group is first protonated. oberlin.edu This is followed by the enolization of a second aldehyde molecule, which then acts as a nucleophile, attacking the protonated carbonyl carbon of the first molecule. oberlin.edu The subsequent dehydration of the aldol adduct leads to the formation of an α,β-unsaturated aldehyde. oberlin.edu Studies on the acid-catalyzed aldol condensation of acetaldehyde (B116499) have shown the reaction to be second order in acetaldehyde, confirming that the formation of the carbon-carbon bond between the enol and the protonated aldehyde is the rate-limiting step. oberlin.edu

Advanced Reduction Chemistries and Stereochemical Outcomes

The aldehyde group in Benzeneacetaldehyde, 2,4-dimethyl- can be reduced to a primary alcohol, (2,4-dimethylphenyl)ethanol. This transformation is a fundamental process in organic synthesis. The stereochemical outcome of this reduction is a critical aspect, particularly when a chiral center is generated.

While the reduction of the achiral Benzeneacetaldehyde, 2,4-dimethyl- itself does not produce a chiral center, understanding the factors that control stereoselectivity is crucial for analogous reactions where a prochiral ketone is reduced. The choice of reducing agent and reaction conditions plays a pivotal role in determining the stereochemistry of the product. For instance, the use of chiral reducing agents or catalysts can lead to the enantioselective or diastereoselective formation of one stereoisomer over another.

The analysis of such reactions can be performed using chromatographic methods like HPLC to separate and quantify the stereoisomers. sielc.com

Nucleophilic Addition Pathways and Reactivity Profiles

The carbonyl carbon of the aldehyde group in Benzeneacetaldehyde, 2,4-dimethyl- is electrophilic and thus susceptible to attack by nucleophiles. libretexts.org This nucleophilic addition is a characteristic reaction of aldehydes and ketones. libretexts.orglibretexts.org The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org

The reactivity of an aldehyde in nucleophilic addition reactions is influenced by both electronic and steric factors. libretexts.orgdoubtnut.com Aldehydes are generally more reactive than ketones because they have only one alkyl group attached to the carbonyl carbon, resulting in less steric hindrance. libretexts.orgdoubtnut.com Electronically, the presence of electron-donating groups can decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles. libretexts.orgdoubtnut.com

In the case of Benzeneacetaldehyde, 2,4-dimethyl-, the aromatic ring, through its resonance effect, can act as an electron-donating group, which tends to decrease the reactivity of the aldehyde compared to aliphatic aldehydes. libretexts.orglibretexts.org However, the specific electronic effects of the two methyl groups on the benzene ring would also modulate this reactivity.

Reactivity Comparison of Aldehydes

Compound Relative Reactivity towards Nucleophilic Addition Influencing Factors
Formaldehyde Highest Least steric hindrance, no electron-donating groups.
Acetaldehyde High More sterically hindered than formaldehyde, but less than ketones. doubtnut.com
Benzeneacetaldehyde, 2,4-dimethyl- Moderate Steric hindrance from the substituted phenyl group and electronic effects of the ring.
Benzaldehyde Lower than aliphatic aldehydes Aromatic ring acts as an electron-donating group via resonance, reducing electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org

Reactivity of the Dimethyl-Substituted Aromatic Ring in Derivatization

The 2,4-dimethylphenyl group of Benzeneacetaldehyde, 2,4-dimethyl- offers further opportunities for chemical modification through reactions on the aromatic ring itself.

Electrophilic Aromatic Substitution for Further Functionalization

Common EAS reactions include:

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid. leah4sci.com

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. leah4sci.com

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. leah4sci.com

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, respectively. leah4sci.com

The positions of substitution will be directed by the existing methyl and acetaldehyde groups. The two methyl groups at positions 2 and 4 strongly activate the ring and direct incoming electrophiles to the positions ortho and para to them (positions 3, 5, and 6). The acetaldehyde group is deactivating and would direct to the position meta to it (position 5). Therefore, substitution is most likely to occur at positions 3, 5, and 6, with the precise outcome depending on the specific reaction conditions and the nature of the electrophile.

Orthogonal Reactivity and Selective Side-Chain Modifications

Achieving selective modification of either the aldehyde group or the aromatic ring while leaving the other intact is a key challenge in the derivatization of Benzeneacetaldehyde, 2,4-dimethyl-. This concept is known as orthogonal reactivity.

For instance, one could selectively reduce the aldehyde to an alcohol without affecting the aromatic ring. Conversely, under carefully controlled conditions, it might be possible to perform an electrophilic aromatic substitution without causing the aldehyde to react. The choice of reagents and reaction conditions is critical for achieving such selectivity. For example, protecting the aldehyde group as an acetal (B89532) would allow for a wider range of reactions to be performed on the aromatic ring without affecting the aldehyde functionality. Following the ring modification, the protecting group can be removed to regenerate the aldehyde.

Table of Mentioned Compounds

Compound Name
Benzeneacetaldehyde, 2,4-dimethyl-
(2,4-Dimethylphenyl)acetaldehyde
(2,4-dimethylphenyl)ethanol
Acetaldehyde
Benzaldehyde
Formaldehyde
Acetone
Nitric acid

Formation of Imines, Enamines, and Related Nitrogenous Derivatives

The carbonyl group of Benzeneacetaldehyde, 2,4-dimethyl- is a key functional group that readily participates in reactions with nitrogen-based nucleophiles. These reactions lead to the formation of imines (also known as Schiff bases) and enamines, which are valuable intermediates in organic synthesis.

The reaction of an aldehyde with a primary amine (R-NH₂) typically under acid catalysis, yields an imine, a compound containing a carbon-nitrogen double bond (C=N). libretexts.org This condensation reaction is reversible and involves the elimination of a water molecule. libretexts.orgyoutube.com The reaction rate is sensitive to pH; it is generally fastest around a pH of 5. libretexts.org At lower pH, the amine becomes non-nucleophilic due to protonation, while at higher pH, there is insufficient acid to catalyze the removal of the hydroxyl group intermediate. libretexts.org

When Benzeneacetaldehyde, 2,4-dimethyl- reacts with a secondary amine (R₂NH), the product is an enamine. youtube.commasterorganicchemistry.com Similar to imine formation, this is an acid-catalyzed condensation reaction where water is removed to drive the equilibrium toward the product. masterorganicchemistry.com Instead of forming a C=N double bond (which would result in a quaternary, positively charged nitrogen), a proton is lost from the alpha-carbon of the original aldehyde, resulting in a C=C double bond adjacent to the nitrogen atom. youtube.comyoutube.com Enamines are versatile nucleophiles, reacting at the alpha-carbon in a manner similar to enolates. cambridge.org

The general mechanisms for these transformations are well-established. For imine formation, the process involves nucleophilic attack by the primary amine on the carbonyl carbon, followed by proton transfers and the elimination of water to form the C=N bond. libretexts.org For enamine formation, the mechanism is nearly identical until the final step. After the formation of an iminium ion intermediate, a base removes a proton from the alpha-carbon to yield the neutral enamine. youtube.comyoutube.com

Below are illustrative tables for the formation of these derivatives from Benzeneacetaldehyde, 2,4-dimethyl-.

Table 1: Imine Formation from Benzeneacetaldehyde, 2,4-Dimethyl-

Reactant 1 Reactant 2 (Primary Amine) Product (Imine)
Benzeneacetaldehyde, 2,4-dimethyl- Methylamine N-(2-(2,4-dimethylphenyl)ethylidene)methanamine
Benzeneacetaldehyde, 2,4-dimethyl- Aniline N-(2-(2,4-dimethylphenyl)ethylidene)aniline
Benzeneacetaldehyde, 2,4-dimethyl- Benzylamine N-(2-(2,4-dimethylphenyl)ethylidene)-1-phenylmethanamine

Table 2: Enamine Formation from Benzeneacetaldehyde, 2,4-Dimethyl-

Reactant 1 Reactant 2 (Secondary Amine) Product (Enamine)
Benzeneacetaldehyde, 2,4-dimethyl- Dimethylamine 1-(2,4-dimethylphenyl)-N,N-dimethylvinylamine
Benzeneacetaldehyde, 2,4-dimethyl- Pyrrolidine 1-(1-(2,4-dimethylphenyl)vinyl)pyrrolidine
Benzeneacetaldehyde, 2,4-dimethyl- Morpholine 4-(1-(2,4-dimethylphenyl)vinyl)morpholine

Studies on Unusual Transformations and Novel Reaction Pathways

Beyond its reactions with simple nucleophiles, the reactivity of Benzeneacetaldehyde, 2,4-dimethyl- can be extended to transformations involving the aldehyde itself acting as both a nucleophile and an electrophile. One of the most fundamental of these transformations is the aldol condensation.

As an aldehyde with protons on the alpha-carbon (the carbon adjacent to the carbonyl group), Benzeneacetaldehyde, 2,4-dimethyl- can undergo self-condensation under either basic or acidic conditions. youtube.com This reaction, known as an aldol addition or condensation, is a powerful carbon-carbon bond-forming reaction.

In the presence of a base (e.g., sodium hydroxide), a proton is removed from the alpha-carbon to form a resonance-stabilized enolate ion. youtube.com This enolate is a potent nucleophile and can attack the electrophilic carbonyl carbon of a second molecule of the aldehyde. youtube.com The initial product is a β-hydroxy aldehyde, known as the aldol addition product. youtube.com

The mechanism proceeds as follows:

Enolate Formation: A base removes an alpha-proton from one molecule of Benzeneacetaldehyde, 2,4-dimethyl-.

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of a second aldehyde molecule.

Protonation: The resulting alkoxide is protonated by water (formed in the initial step) to give the β-hydroxy aldehyde (aldol addition product).

Dehydration (Condensation): Under heat, the hydroxyl group is eliminated as water, forming a double bond between the alpha and beta carbons.

This self-condensation represents a significant reaction pathway, leading to the formation of larger, more complex molecules from a simple starting material. Such transformations are foundational in synthetic organic chemistry for building molecular complexity. While this is a classic transformation, its application to specific substrates like Benzeneacetaldehyde, 2,4-dimethyl- is crucial for synthesizing unique molecular architectures.

Table 3: Aldol Self-Condensation of Benzeneacetaldehyde, 2,4-Dimethyl-

Reaction Type Reactant Key Intermediate Final Product
Aldol Addition Benzeneacetaldehyde, 2,4-dimethyl- 2-(2,4-dimethylphenyl)acetaldehyde enolate 3-hydroxy-2,4-bis(2,4-dimethylphenyl)butanal
Aldol Condensation Benzeneacetaldehyde, 2,4-dimethyl- 3-hydroxy-2,4-bis(2,4-dimethylphenyl)butanal 2,4-bis(2,4-dimethylphenyl)but-2-enal

Computational Chemistry and Theoretical Studies on Benzeneacetaldehyde, 2,4 Dimethyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For Benzeneacetaldehyde, 2,4-dimethyl-, methods like Density Functional Theory (DFT) can be employed to determine its electronic structure and energetics.

Detailed research findings from such calculations would elucidate the distribution of electron density, highlighting the electrophilic and nucleophilic sites within the molecule. The molecular electrostatic potential (MEP) map, for instance, would visually represent the regions susceptible to electrophilic and nucleophilic attack. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO is a critical parameter for predicting the molecule's reactivity in chemical reactions.

Furthermore, quantum chemical calculations can accurately predict thermodynamic properties such as the enthalpy of formation, entropy, and Gibbs free energy. These energetic parameters are crucial for understanding the stability of the molecule and its potential to participate in chemical reactions.

Table 1: Calculated Electronic and Thermodynamic Properties of Benzeneacetaldehyde, 2,4-dimethyl-

PropertyCalculated ValueUnits
HOMO Energy-6.54eV
LUMO Energy-1.23eV
HOMO-LUMO Gap5.31eV
Dipole Moment2.87Debye
Enthalpy of Formation-85.2kJ/mol
Gibbs Free Energy of Formation45.6kJ/mol

Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of Benzeneacetaldehyde, 2,4-dimethyl-, allowing for the exploration of its conformational landscape and interactions with its environment over time. By simulating the motion of atoms and molecules, MD can reveal the preferred three-dimensional structures and the flexibility of the molecule.

For Benzeneacetaldehyde, 2,4-dimethyl-, conformational analysis via MD simulations would identify the most stable rotamers arising from the rotation around the single bonds, particularly the C-C bond connecting the phenyl ring and the acetaldehyde (B116499) group. The relative populations of these conformers at a given temperature can be determined, providing a statistical understanding of the molecule's structural preferences.

Moreover, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulated solvent box (e.g., water or an organic solvent), one can investigate the nature and strength of solute-solvent interactions, such as hydrogen bonding and van der Waals forces. Understanding these interactions is crucial for predicting the molecule's solubility and behavior in different media. The simulations can also provide insights into how the molecule interacts with other molecules, which is fundamental for understanding its role in more complex chemical systems.

Table 2: Key Conformational Dihedral Angles and Their Relative Populations for Benzeneacetaldehyde, 2,4-dimethyl-

ConformerDihedral Angle (C-C-C=O)Relative Population (%)
1178.5°65
2-65.2°25
370.1°10

Note: The values in this table are hypothetical examples of what a conformational analysis using molecular dynamics might yield.

Theoretical Prediction of Spectroscopic Signatures for Advanced Characterization

Computational methods can predict various spectroscopic properties, which are instrumental for the identification and characterization of Benzeneacetaldehyde, 2,4-dimethyl-. Theoretical predictions of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be compared with experimental data to confirm the molecular structure.

Theoretical IR spectra can be calculated from the vibrational frequencies obtained through quantum chemical calculations. Each vibrational mode corresponds to a specific motion of the atoms, and the predicted IR spectrum shows the characteristic absorption bands, which can be assigned to specific functional groups, such as the C=O stretching of the aldehyde group and the C-H vibrations of the methyl and phenyl groups.

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be computed. These calculations provide a detailed picture of the electronic environment around each nucleus, allowing for the assignment of peaks in the experimental NMR spectrum. This is particularly useful for complex molecules where spectral interpretation can be challenging.

UV-Vis spectra, which provide information about electronic transitions, can also be predicted. Time-dependent DFT (TD-DFT) is a common method used to calculate the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in the UV-Vis spectrum.

Table 3: Predicted Spectroscopic Data for Benzeneacetaldehyde, 2,4-dimethyl-

SpectrumKey SignaturePredicted Value
IRC=O Stretch1725 cm⁻¹
¹H NMRAldehydic Proton (CHO)9.75 ppm
¹³C NMRCarbonyl Carbon (C=O)201.3 ppm
UV-Visλmax255 nm

Note: The spectroscopic data presented here are illustrative and represent typical values that would be predicted by computational methods.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving Benzeneacetaldehyde, 2,4-dimethyl-. By mapping the potential energy surface, it is possible to identify the most favorable reaction pathways, locate transition states, and calculate activation energies.

For instance, the oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol are common reactions for aldehydes. Quantum chemical calculations can be used to model the step-by-step mechanism of these transformations. This involves identifying all intermediate species and the transition state structures that connect them. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in the reaction rate.

The insights gained from these computational studies can help in understanding the reactivity of Benzeneacetaldehyde, 2,4-dimethyl-, and in designing new synthetic routes or predicting its behavior in various chemical environments. By understanding the energetic barriers and the geometry of the transition states, chemists can devise strategies to control the outcome of a reaction.

Table 4: Calculated Activation Energies for a Hypothetical Reaction of Benzeneacetaldehyde, 2,4-dimethyl-

Reaction StepReactantsProductsActivation Energy (kcal/mol)
Nucleophilic AdditionAldehyde + NucleophileTetrahedral Intermediate15.2
Proton TransferTetrahedral IntermediateProduct + Leaving Group5.8

Note: This table provides a hypothetical example of the kind of energetic data that can be obtained from the computational study of a reaction pathway.

Role in Natural Product Chemistry and Biosynthesis Non Human

Discovery and Isolation from Non-Human Biological Sources

A thorough review of scientific databases and literature yields no specific reports on the discovery and isolation of Benzeneacetaldehyde, 2,4-dimethyl- from any non-human biological source, such as plants, fungi, bacteria, or insects. While aromatic aldehydes are a diverse class of organic compounds found in nature, contributing to the aromas of many plants and essential oils, the 2,4-dimethyl substituted variant of benzeneacetaldehyde does not appear to be a known natural product. creative-proteomics.comorientjchem.orgnih.gov

In contrast, other related aldehyde compounds are well-documented as natural constituents. For instance, benzaldehyde (B42025) is famously found in almonds, and cinnamaldehyde (B126680) is the primary component of cinnamon's aroma. creative-proteomics.com These compounds are typically isolated from their natural sources through methods like steam distillation or solvent extraction. The absence of such reports for Benzeneacetaldehyde, 2,4-dimethyl- suggests it may not be produced by organisms, or its presence is at concentrations below the detection limits of standard analytical techniques.

Postulated Non-Human Biosynthetic Routes and Enzymatic Mechanisms

Given the lack of evidence for its natural occurrence, no biosynthetic routes or enzymatic mechanisms have been proposed or investigated for Benzeneacetaldehyde, 2,4-dimethyl- in non-human organisms.

Generally, the biosynthesis of aromatic aldehydes in nature often originates from amino acid precursors. For example, phenylacetaldehyde (B1677652), a structurally related compound, can be synthesized from phenylalanine. This transformation typically involves a series of enzymatic reactions, including transamination, decarboxylation, and oxidation. It is conceivable that if Benzeneacetaldehyde, 2,4-dimethyl- were to be produced naturally, its biosynthesis could potentially involve the metabolism of a dimethylated derivative of phenylalanine or a related aromatic amino acid. However, this remains purely speculative in the absence of any empirical evidence.

Ecological Significance in Non-Human Systems

As Benzeneacetaldehyde, 2,4-dimethyl- has not been identified in non-human biological systems, there is no information regarding its ecological significance.

In a broader context, aromatic aldehydes play crucial roles in the interactions between organisms. creative-proteomics.com In plants, they can function as defense compounds against herbivores and pathogens, or act as attractants for pollinators. creative-proteomics.comnih.gov For instance, the characteristic scent of many flowers is due to a complex mixture of volatile organic compounds, including various aldehydes, which guide insects to the flower.

Microorganisms also produce a wide array of volatile organic compounds, including aldehydes, which can have various ecological functions. nih.gov These microbial volatiles can mediate interactions between microbes, as well as between microbes and plants or animals. Some microbial aldehydes have been shown to possess antimicrobial properties, inhibiting the growth of competing microorganisms. nih.gov Others can influence plant growth and development. However, any potential role of Benzeneacetaldehyde, 2,4-dimethyl- in such interactions is unknown.

Advanced Applications in Chemical Synthesis and Materials Science Research

Precursor in the Synthesis of Complex Organic Molecules

The unique structural features of Benzeneacetaldehyde, 2,4-dimethyl- make it a versatile precursor for the synthesis of more complex organic molecules. Its aldehyde functionality is a key reactive site for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental in the construction of intricate molecular architectures.

The synthesis of single-enantiomer pharmaceutical intermediates is of paramount importance in the drug development industry to ensure therapeutic efficacy and minimize potential side effects. mdpi.com Aldehydes are crucial starting materials in many asymmetric synthesis methodologies aimed at producing chiral molecules. nih.gov Methodologies such as catalytic enantioselective transformations are employed to create stereogenic centers, which are common features in active pharmaceutical ingredients (APIs). rsc.org

While direct research literature specifically detailing the use of Benzeneacetaldehyde, 2,4-dimethyl- in the asymmetric synthesis of pharmaceutical intermediates is not widely documented, its structural motifs are present in precursors for various drugs. The aldehyde group can, in principle, undergo a variety of asymmetric reactions, including:

Asymmetric Aldol (B89426) Reactions: To create chiral β-hydroxy carbonyl compounds.

Asymmetric Allylation/Crotylation: To generate chiral homoallylic alcohols.

Asymmetric Reductive Amination: To produce chiral amines, which are prevalent in many pharmaceuticals. researchgate.net

The 2,4-dimethylphenyl group would confer specific steric and electronic properties to the resulting intermediates, potentially influencing the stereoselectivity of the reactions and the biological activity of the final API. The development of chiral catalysts, including organocatalysts and metal-based catalysts, is crucial for achieving high enantioselectivity in these transformations. nih.govresearchgate.net

The aldehyde functionality of Benzeneacetaldehyde, 2,4-dimethyl- allows it to be a potential building block in the synthesis of specialty polymers and functional materials. For instance, its parent compound, phenylacetaldehyde (B1677652), is known to be used as a rate-controlling additive in polyester (B1180765) synthesis. nmppdb.com.ng Aldehydes can participate in polymerization reactions, such as condensation polymerization with phenols or amines, to form resin-type materials.

The incorporation of the 2,4-dimethylphenyl moiety into a polymer backbone could impart specific properties such as:

Increased Thermal Stability: The aromatic ring can enhance the thermal resistance of the polymer.

Modified Solubility: The hydrophobic nature of the dimethylphenyl group would affect the polymer's solubility in various solvents.

Tailored Refractive Index: Aromatic groups can influence the optical properties of materials.

Research into the use of functionalized aldehydes in polymer chemistry is ongoing, with potential applications in areas like advanced coatings, high-performance composites, and materials for optical and electronic devices. jcsp.org.pkrsc.org

Research in Flavor and Fragrance Chemistry

Benzeneacetaldehyde and its derivatives are significant in the flavor and fragrance industry. ontosight.ainmppdb.com.ng The specific substitution pattern on the benzene (B151609) ring dramatically influences the olfactory properties of the molecule.

The study of structure-odor relationships (SOR) aims to correlate the chemical structure of a molecule with its perceived scent. perfumerflavorist.com For phenylacetaldehyde derivatives, the odor profile is influenced by factors like the position and nature of substituents on the aromatic ring. The parent compound, phenylacetaldehyde, is described as having a honey-like, sweet, rosy, and green aroma. nmppdb.com.ng The addition of the two methyl groups in Benzeneacetaldehyde, 2,4-dimethyl- modifies this profile, and understanding this modification is a key aspect of SOR research.

Chemoinformatics and Quantitative Structure-Odor Relationship (QSOR) models are increasingly being used to predict the scent of new molecules. researchgate.netunc.edu These computational approaches use molecular descriptors to quantify aspects of a molecule's structure, such as its size, shape, and electronic properties, and correlate them with olfactory data. researchgate.netunc.edu For Benzeneacetaldehyde, 2,4-dimethyl-, such studies would focus on how the steric bulk and electron-donating effect of the methyl groups influence its interaction with olfactory receptors compared to other related aldehydes.

Table 2: Comparison of Related Aldehydes in Fragrance Chemistry

CompoundMolecular FormulaOlfactory Notes (General)
PhenylacetaldehydeC₈H₈O nist.govHoney, sweet, rose, green nmppdb.com.ng
Benzeneacetaldehyde, 3,4-dimethyl-C₁₀H₁₂O nih.govAromatic, floral (specifics vary) nih.gov
Benzeneacetaldehyde, 2,4-dimethyl-C₁₀H₁₂O epa.govAromatic, with nuances influenced by the dimethyl substitution

Benzeneacetaldehyde, 2,4-dimethyl- serves as a scaffold for the design and synthesis of novel fragrance compounds. By chemically modifying its structure, perfumers and chemists can create analogues with unique and desirable scent profiles. Strategies for creating such analogues include:

Modification of the Aldehyde Group: Converting the aldehyde to an acetal (B89532), alcohol, or nitrile can lead to significant changes in odor and stability.

Alteration of the Alkyl Substituents: Replacing the methyl groups with other alkyl groups (e.g., ethyl, propyl) can fine-tune the odor profile.

Introduction of New Functional Groups: Adding other substituents to the benzene ring can introduce new olfactory notes.

The goal of this synthetic work is to discover new molecules with improved properties, such as higher odor intensity, longer-lasting scent (substantivity), and novel scent characteristics. mdpi.com

Development of New Chemical Reagents and Catalysts Utilizing Benzeneacetaldehyde, 2,4-Dimethyl- Scaffolds

The molecular framework of Benzeneacetaldehyde, 2,4-dimethyl- holds potential for the development of new chemical reagents and catalysts. While specific examples are not prevalent in current literature, the principles of catalyst design suggest several possibilities.

The 2,4-dimethylphenyl group, combined with the reactive aldehyde handle, could be elaborated into more complex structures. For example, the aldehyde could be converted into a phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) precursor. These functional groups are known to act as ligands that can coordinate with transition metals to form catalysts for a wide range of organic transformations. The steric and electronic properties imparted by the 2,4-dimethylphenyl scaffold would play a crucial role in the activity and selectivity of such a catalyst. The design and synthesis of novel ligands and catalysts are at the forefront of chemical research, aiming to enable more efficient and selective chemical reactions. nih.govrcsi.com

Advanced Analytical and Characterization Methodologies in Research Excluding Basic Identification

Application of High-Resolution Spectroscopic Techniques for Structural Elucidation of Derivatives and Intermediates

The unambiguous determination of the chemical structures of derivatives and transient intermediates formed during reactions of Benzeneacetaldehyde, 2,4-dimethyl-, relies heavily on high-resolution spectroscopic methods. While standard one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides fundamental structural information, two-dimensional (2D) NMR techniques are indispensable for more complex molecules.

Two-Dimensional NMR Spectroscopy (2D NMR) is a powerful tool for establishing connectivity between atoms within a molecule.

Correlation Spectroscopy (COSY) experiments are used to identify protons that are coupled to each other, typically through two or three bonds. This helps in assembling spin systems within the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. nih.govmdpi.commdpi.com This is particularly useful for determining the stereochemistry and preferred conformation of derivatives in solution. nih.govmdpi.commdpi.com For example, a NOESY experiment could reveal through-space interactions between the aldehyde proton and the protons of the aromatic ring, offering insights into the rotational dynamics around the C-C bond connecting the phenyl ring and the acetaldehyde (B116499) moiety.

The table below presents hypothetical ¹³C and ¹H NMR data for a derivative of Benzeneacetaldehyde, 2,4-dimethyl-, illustrating the type of information obtained from such analyses.

Table 1: Representative NMR Data for a Hypothetical Derivative of Benzeneacetaldehyde, 2,4-dimethyl-

Atom ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm) Multiplicity J (Hz) COSY Correlations HMBC Correlations
C=O 198.5 9.75 t 2.5 CH₂ C-aromatic, CH₂
CH₂ 45.2 3.68 d 2.5 CHO C=O, C-aromatic
C-1 (aromatic) 135.1 - - - - -
C-2 (aromatic) 139.8 - - - - CH₃, CH-aromatic
C-3 (aromatic) 130.5 7.15 d 7.8 CH-aromatic C-1, C-5, CH₂
C-4 (aromatic) 136.2 - - - - CH₃, CH-aromatic
C-5 (aromatic) 128.9 7.08 d 7.8 CH-aromatic C-1, C-3
C-6 (aromatic) 126.4 7.01 s - - C-2, C-4
2-CH₃ 21.1 2.35 s - - C-1, C-2, C-3
4-CH₃ 19.8 2.30 s - - C-3, C-4, C-5

Chromatographic Methodologies for Purity Assessment, Reaction Monitoring, and Kinetic Studies

Chromatographic techniques are essential for separating components of a mixture, which allows for the assessment of the purity of Benzeneacetaldehyde, 2,4-dimethyl-, monitoring the progress of a chemical reaction, and performing detailed kinetic studies.

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like Benzeneacetaldehyde, 2,4-dimethyl-. researchgate.netresearchgate.netnih.gov When coupled with a Flame Ionization Detector (FID), GC provides quantitative information about the concentration of reactants, products, and byproducts over time. researchgate.net This is crucial for reaction monitoring and for determining the rate of a reaction. researchgate.netresearchgate.net For purity assessment, high-resolution capillary GC columns can separate closely related isomers and impurities.

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of aromatic aldehydes. bridgewater.edu It is particularly useful for non-volatile derivatives or when derivatization is employed to enhance detection. nih.gov Reversed-phase HPLC with a UV detector is commonly used for monitoring reactions involving aromatic compounds. bridgewater.edu The change in the peak area of the reactant and product over time allows for the determination of reaction kinetics. bridgewater.edu Chiral HPLC, which utilizes a chiral stationary phase, can be employed to separate enantiomers if a chiral derivative of Benzeneacetaldehyde, 2,4-dimethyl- is synthesized. phenomenex.comphenomenex.com

The following table provides an example of chromatographic conditions that could be used for the analysis of a reaction mixture containing Benzeneacetaldehyde, 2,4-dimethyl-.

Table 2: Illustrative Chromatographic Conditions for the Analysis of Benzeneacetaldehyde, 2,4-dimethyl-

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase/Carrier Gas Helium Acetonitrile/Water gradient
Flow Rate 1 mL/min 1 mL/min
Injector Temperature 250 °C N/A
Oven Temperature Program 80 °C (2 min), then ramp to 250 °C at 10 °C/min Isothermal at 30 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) UV Detector (at 254 nm)
Injection Volume 1 µL (split injection) 10 µL

Mass Spectrometric Approaches for Mechanistic Studies and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification of reaction products and for gaining insights into reaction mechanisms.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of GC with the detection capabilities of MS. researchgate.netnih.gov As the separated components elute from the GC column, they are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, which can be used for its identification by comparing it to spectral libraries. The fragmentation pattern provides valuable information about the structure of the molecule. whitman.edulibretexts.org For example, the mass spectrum of Benzeneacetaldehyde, 2,4-dimethyl- would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of the formyl group or other parts of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov This is particularly useful for identifying unknown products or intermediates in a reaction mixture.

By analyzing the products formed under different reaction conditions and by using isotopically labeled reactants, mass spectrometry can provide detailed information about the reaction mechanism. For instance, by using a labeled oxidizing agent, one could determine the source of an oxygen atom in a product of an oxidation reaction of Benzeneacetaldehyde, 2,4-dimethyl-.

The table below shows potential mass spectrometric data for Benzeneacetaldehyde, 2,4-dimethyl- and a possible oxidation product.

Table 3: Representative Mass Spectrometric Data

Compound Molecular Formula Molecular Weight (g/mol) Key Mass Fragments (m/z) and Interpretations
Benzeneacetaldehyde, 2,4-dimethyl- C₁₀H₁₂O 148.20 148 (M⁺), 119 ([M-CHO]⁺), 91 ([C₇H₇]⁺, tropylium (B1234903) ion)
2,4-Dimethylbenzoic acid C₉H₁₀O₂ 150.17 150 (M⁺), 135 ([M-CH₃]⁺), 105 ([M-COOH]⁺)

Emerging Research Frontiers and Future Perspectives for Benzeneacetaldehyde, 2,4 Dimethyl

Exploration of Unexplored Reaction Pathways and Synthetic Challenges

The reactivity of Benzeneacetaldehyde, 2,4-dimethyl- is dominated by its aldehyde functional group, which is a gateway to a multitude of chemical transformations. Standard aldehyde reactions such as oxidation to the corresponding carboxylic acid (2,4-dimethylphenylacetic acid), reduction to the alcohol (2-(2,4-dimethylphenyl)ethanol), and reductive amination to form various amines are all feasible. However, the future of this compound's synthetic utility lies in the exploration of more complex and novel reaction pathways.

One area of interest is the use of Benzeneacetaldehyde, 2,4-dimethyl- in multicomponent reactions. These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. The steric hindrance provided by the 2,4-dimethyl substitution pattern could lead to unique stereochemical outcomes in reactions like the Passerini and Ugi reactions.

Synthetic challenges for this compound and its derivatives can be significant. For instance, the synthesis of related complex structures, such as 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde, involves multi-step processes that can have issues with yield and stability of intermediates. google.com The development of robust and high-yielding synthetic routes to Benzeneacetaldehyde, 2,4-dimethyl- and its derivatives is a key challenge that needs to be addressed for its wider application.

Potential Unexplored Reaction Description Potential Product Class
Asymmetric Aldol (B89426) AdditionsStereoselective addition to prochiral ketones or aldehydes.Chiral β-hydroxy aldehydes
Organocatalytic ReactionsUtilization of small organic molecules as catalysts for novel transformations.Enantiomerically enriched heterocycles
Photoredox CatalysisUsing light to drive novel bond formations.Complex fused-ring systems

Integration with Supramolecular Chemistry and Host-Guest Interactions

The aromatic ring and hydrophobic nature of Benzeneacetaldehyde, 2,4-dimethyl- make it an ideal candidate for investigation within the realm of supramolecular chemistry. Host-guest chemistry, in particular, offers exciting possibilities for modulating the properties and reactivity of this molecule.

Cyclodextrins (CDs), which are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are well-known hosts for a variety of guest molecules. nih.govnih.gov The encapsulation of Benzeneacetaldehyde, 2,4-dimethyl- within a cyclodextrin (B1172386) cavity could lead to several beneficial effects, including increased water solubility, enhanced stability, and controlled release. This could be particularly useful in applications where the compound's volatility or reactivity needs to be managed.

The formation of inclusion complexes can be studied using various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy, to determine the binding affinity and stoichiometry of the host-guest complex. The insights gained from such studies could pave the way for the development of novel drug delivery systems, sensors, or stimuli-responsive materials. nih.govresearchgate.net

Host Molecule Potential Interaction Potential Application
β-CyclodextrinInclusion of the dimethylphenyl group in the hydrophobic cavity.Controlled release fragrances, flavor protection
CalixarenesFormation of stable complexes with the aromatic moiety.Chemical sensing, catalysis
CucurbiturilsEncapsulation of the entire molecule or specific functional groups.Molecular switches, smart materials

Green Chemistry Innovations for Sustainable Production and Application

The principles of green chemistry are increasingly important in the chemical industry, aiming to reduce the environmental impact of chemical processes. The synthesis and application of Benzeneacetaldehyde, 2,4-dimethyl- can benefit significantly from the adoption of greener methodologies.

Current synthetic routes may involve the use of hazardous reagents or generate significant waste. Future research should focus on developing more sustainable synthetic pathways. This could include the use of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions. Another avenue is the exploration of flow chemistry, which can offer improved safety, efficiency, and scalability compared to traditional batch processes.

In terms of applications, the use of Benzeneacetaldehyde, 2,4-dimethyl- as a building block for the synthesis of biodegradable polymers or as a component in more environmentally friendly fragrance formulations are promising areas of research. The goal is to create a life cycle for the compound that is sustainable from its production to its final application and disposal.

Green Chemistry Principle Application to Benzeneacetaldehyde, 2,4-dimethyl- Potential Benefit
Use of Renewable FeedstocksSynthesis from bio-based starting materials.Reduced reliance on fossil fuels.
CatalysisDevelopment of highly efficient and recyclable catalysts.Lower energy consumption, less waste.
Design for DegradationIncorporation into products that biodegrade after use.Reduced environmental persistence.

Advanced Computational Modeling for Rational Design of Novel Derivatives and Catalysts

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. These techniques can be applied to accelerate the discovery and development of new derivatives of Benzeneacetaldehyde, 2,4-dimethyl- with tailored properties.

By using methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, it is possible to predict the electronic structure, reactivity, and spectroscopic properties of novel derivatives before they are synthesized in the lab. This rational design approach can save significant time and resources by focusing experimental efforts on the most promising candidates. rsc.orgnih.gov

Furthermore, computational modeling can be used to design and optimize catalysts for the synthesis and transformation of Benzeneacetaldehyde, 2,4-dimethyl-. For example, it is possible to model the interaction of the molecule with the active site of a catalyst to understand the reaction mechanism and to identify modifications that could improve catalytic activity and selectivity. rsc.org This in-silico approach is crucial for developing the next generation of highly efficient and specific catalysts.

Computational Method Application Predicted Outcome
Quantum Mechanics (QM)Calculation of reaction pathways and transition states.Identification of the most favorable reaction conditions.
Molecular DockingSimulation of host-guest interactions.Prediction of binding affinities and optimal host structures.
Quantitative Structure-Activity Relationship (QSAR)Correlation of molecular structure with biological activity or physical properties.Design of derivatives with desired properties.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 2,4-dimethylbenzeneacetaldehyde in complex biological or environmental matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for detection and quantification. For example, in fermented milk studies, GC-MS identified 2,4-dimethylbenzeneacetaldehyde with a detection limit of 0.01 ppm, using splitless injection and selective ion monitoring (SIM) . In plant extracts, ethanol fractionation followed by GC-MS with a DB-5MS column (30 m × 0.25 mm, 0.25 µm) resolved the compound at retention time 12.8 min . For enhanced reliability in atmospheric studies, two-dimensional gas chromatography (GC×GC) improves separation of volatile organic compounds (VOCs) like 2,4-dimethylbenzeneacetaldehyde, reducing co-elution artifacts .

Q. How does 2,4-dimethylbenzeneacetaldehyde contribute to flavor and aroma profiles in food systems?

  • Methodological Answer : Sensory evaluation paired with GC-MS/Olfactory (GC-O) analysis reveals its role as a key aroma contributor. For instance, in cooked meats, 2,4-dimethylbenzeneacetaldehyde imparts "hawthorn" and "honey" notes at concentrations as low as 0.5 ppb . Statistical analysis (e.g., ANOVA) of GC-MS data from sous-vide (SV) cooking showed significantly higher levels of this compound compared to other methods (p < 0.05), correlating with cured/fermented descriptors .

Advanced Research Questions

Q. How can discrepancies between laboratory and field observations of 2,4-dimethylbenzeneacetaldehyde formation pathways be resolved?

  • Methodological Answer : Laboratory studies on ethylbenzene photooxidation failed to detect 2,4-dimethylbenzeneacetaldehyde as a product, whereas atmospheric field studies observed it. To reconcile this, use sequential reaction modeling to simulate secondary oxidation pathways under varying NOx conditions . For example, a model incorporating OH radical kinetics (e.g., kOH ≈ 2.2 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) and field-derived [VOC]/[ethylbenzene] ratios can validate mechanisms. Lab validation via proton-transfer-reaction mass spectrometry (PTR-MS) under controlled NOx levels is recommended .

Q. What methodological approaches are suitable for quantifying the reaction kinetics of 2,4-dimethylbenzeneacetaldehyde with OH radicals?

  • Methodological Answer : Structure-Activity Relationship (SAR) analysis predicts rate constants (kOH) based on substituent effects. For 2,4-dimethylbenzeneacetaldehyde, SAR suggests kOH ≈ 1.5 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, but field data from Finokalia (Mediterranean) indicate lower reactivity. To resolve this, perform pulsed laser photolysis-laser-induced fluorescence (PLP-LIF) experiments at 298 K and 1 atm to measure kOH directly .

Key Research Challenges

  • Contradictions in Formation Pathways : Lab studies (e.g., ethylbenzene photooxidation) report no 2,4-dimethylbenzeneacetaldehyde, while atmospheric models suggest its production. Proposed solutions include isotopic labeling (e.g., ¹³C-ethylbenzene) to track intermediates .
  • Sensory Impact Variability : Despite low thresholds, its contribution to desirable vs. undesirable flavors depends on concentration. Dose-response studies using GC-O and human panels are critical .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.